(Z)-N'-hydroxy-2-(naphthalen-2-yloxy)acetimidamide
Description
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is an organic compound that features a naphthalene ring system linked to an acetimidamide group through an ether linkage
Properties
CAS No. |
884504-66-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N'-hydroxy-2-naphthalen-2-yloxyethanimidamide |
InChI |
InChI=1S/C12H12N2O2/c13-12(14-15)8-16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,15H,8H2,(H2,13,14) |
InChI Key |
WKSSGLYFMZVCIQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)OC/C(=N\O)/N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=NO)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide typically involves the reaction of naphthalen-2-ol with an appropriate acetimidamide precursor. One common method involves the use of a base to deprotonate naphthalen-2-ol, followed by nucleophilic substitution with an acetimidamide derivative. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) and may require heating to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the imidamide group to an amine.
Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitrated or halogenated naphthalene derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is used as a building block for the synthesis of more complex molecules.
Biology
Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development .
Medicine
In medicinal chemistry, (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mechanism of Action
The mechanism of action of (Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)acetamide: Similar structure but lacks the imidamide group.
Naphthalene-2-carboxamide: Contains a carboxamide group instead of an imidamide group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Features a triazole ring and phosphonate ester group.
Uniqueness
(Z)-N’-hydroxy-2-(naphthalen-2-yloxy)acetimidamide is unique due to the presence of both the naphthalene ring and the imidamide group, which confer distinct chemical and biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
